molecular formula C27H31ClN2O3 B11308323 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11308323
M. Wt: 467.0 g/mol
InChI Key: HYZLFTLMDATWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It exhibits a unique structure that combines a chromeno ring with a pyrrole moiety, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone.

    Alkylation: The diethylamino propyl group can be introduced through an alkylation reaction using diethylamine and a suitable alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced chromeno-pyrrole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.

    7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(methyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

The uniqueness of 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H31ClN2O3

Molecular Weight

467.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H31ClN2O3/c1-5-29(6-2)14-7-15-30-24(19-10-8-18(9-11-19)17(3)4)23-25(31)21-16-20(28)12-13-22(21)33-26(23)27(30)32/h8-13,16-17,24H,5-7,14-15H2,1-4H3

InChI Key

HYZLFTLMDATWKA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.